Welcome to the BenchChem Online Store!
molecular formula C18H27BN2O3 B595143 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester CAS No. 1218791-38-8

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Cat. No. B595143
M. Wt: 330.235
InChI Key: VRZVSHHLWMAHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434726B2

Procedure details

To a solution of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) piperazine hydrochloride (419 mg, 1.29 mmol) and cesiumcarbonate (1.27 g, 3.9 mmol) in THF (30 mL) was added acetyl chloride (0.5 mL, 6.5 mmol). Then the mixture was stirred at room temperature overnight, extracted with EA, washed with NaHCO3 solution and brine. The organic solution was concentrated and purified by flash column chromatography, eluting with PE/EA, to give product as a white solid. MS (m/z): 331 (M+H)+.
Name
cesiumcarbonate
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1([CH3:22])[C:7]([CH3:9])([CH3:8])[O:6][B:5]([C:10]2[CH:15]=[CH:14][C:13]([N:16]3[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]3)=[CH:12][CH:11]=2)[O:4]1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:29](Cl)(=[O:31])[CH3:30]>C1COCC1>[CH3:9][C:7]1([CH3:8])[C:3]([CH3:22])([CH3:2])[O:4][B:5]([C:10]2[CH:11]=[CH:12][C:13]([N:16]3[CH2:17][CH2:18][N:19]([C:29](=[O:31])[CH3:30])[CH2:20][CH2:21]3)=[CH:14][CH:15]=2)[O:6]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
419 mg
Type
reactant
Smiles
Cl.CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1CCNCC1)C
Name
cesiumcarbonate
Quantity
1.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
washed with NaHCO3 solution and brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
WASH
Type
WASH
Details
eluting with PE/EA
CUSTOM
Type
CUSTOM
Details
to give product as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1CCN(CC1)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.